6-Bromo-5,7-difluoroindoline-2,3-dione
CAS No.: 1698027-85-8
Cat. No.: VC11988835
Molecular Formula: C8H2BrF2NO2
Molecular Weight: 262.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1698027-85-8 |
---|---|
Molecular Formula | C8H2BrF2NO2 |
Molecular Weight | 262.01 g/mol |
IUPAC Name | 6-bromo-5,7-difluoro-1H-indole-2,3-dione |
Standard InChI | InChI=1S/C8H2BrF2NO2/c9-4-3(10)1-2-6(5(4)11)12-8(14)7(2)13/h1H,(H,12,13,14) |
Standard InChI Key | FGEFXZZQCPDFRF-UHFFFAOYSA-N |
SMILES | C1=C2C(=C(C(=C1F)Br)F)NC(=O)C2=O |
Canonical SMILES | C1=C2C(=C(C(=C1F)Br)F)NC(=O)C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Bromo-5,7-difluoroindoline-2,3-dione belongs to the indoline-2,3-dione (isatin) family, featuring a bicyclic structure with two ketone groups at positions 2 and 3. Its molecular formula is C₈H₂BrF₂NO₂, with a molecular weight of 262.01 g/mol . The compound’s SMILES notation (O=C1NC2=C(C=C(F)C(Br)=C2F)C1=O) highlights the bromine and fluorine substituents on the aromatic ring, which significantly influence its electronic and steric properties .
Spectral and Computational Data
Key spectral characteristics include:
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Mass Spectrometry (MS): The molecular ion peak at m/z 262.01 corresponds to the [M+H]⁺ ion .
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LogP (Partition Coefficient): Calculated as 1.8621, indicating moderate lipophilicity suitable for membrane permeability in biological systems .
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Topological Polar Surface Area (TPSA): 46.17 Ų, suggesting moderate solubility in polar solvents .
Table 1: Physicochemical Properties of 6-Bromo-5,7-difluoroindoline-2,3-dione
Property | Value | Source |
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Molecular Formula | C₈H₂BrF₂NO₂ | |
Molecular Weight | 262.01 g/mol | |
SMILES | O=C1NC2=C(C=C(F)C(Br)=C2F)C1=O | |
LogP | 1.8621 | |
TPSA | 46.17 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of halogenated indoline-2,3-diones typically follows a two-step protocol involving amidation and cyclization, as demonstrated for analogous 5-substituted derivatives :
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Amidation: A 4-substituted aniline (e.g., 4-bromo-3,5-difluoroaniline) reacts with chloral hydrate and hydroxylamine hydrochloride to form an isonitroacetanilide intermediate.
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Cyclization: The intermediate undergoes sulfuric acid-mediated cyclization to yield the indoline-2,3-dione core .
For 6-Bromo-5,7-difluoroindoline-2,3-dione, substituting the starting aniline with 4-bromo-3,5-difluoroaniline would introduce the desired halogen pattern. The reaction conditions (e.g., 65–75°C for 1 hour in concentrated H₂SO₄) are consistent with methods yielding 67–80% for similar compounds .
Table 2: Optimized Synthesis Parameters
Step | Reagents/Conditions | Yield | Source |
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Amidation | Chloral hydrate, NH₂OH·HCl, H₂O | 76–85% | |
Cyclization | Concentrated H₂SO₄, 65–75°C | 67–80% |
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Halogen Effects: Bromine increases electrophilicity, facilitating interactions with nucleophilic residues in enzymes or DNA. Fluorine improves bioavailability by reducing oxidative metabolism .
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Ketone Groups: The 2,3-dione moiety participates in hydrogen bonding with biological targets, critical for antimicrobial and anticancer effects .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for synthesizing fluorinated indole derivatives, which are explored as:
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Kinase Inhibitors: Targeting cancer-related signaling pathways.
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Antimicrobial Agents: Disrupting bacterial cell wall synthesis .
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